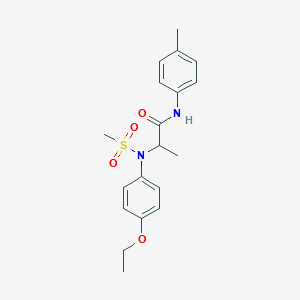![molecular formula C18H20ClN3O6S B3975990 2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-nitrobenzamide](/img/structure/B3975990.png)
2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-nitrobenzamide
Vue d'ensemble
Description
2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as C21H26ClN3O6S and has been shown to have unique properties that make it useful for a variety of research applications. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-nitrobenzamide involves the inhibition of protein kinase C (PKC) activity. This compound binds to the active site of PKC and prevents the enzyme from functioning properly. This inhibition of PKC activity has been shown to have a variety of effects on cellular processes, including the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-nitrobenzamide have been extensively studied. This compound has been shown to inhibit the growth of cancer cells, which suggests that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to have effects on cellular processes such as cell growth and proliferation, which may have implications for a variety of research fields.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-nitrobenzamide in lab experiments is its ability to inhibit protein kinase C (PKC) activity. This makes it useful for studying the role of PKC in cellular processes. However, one limitation of this compound is that it may have off-target effects on other enzymes or cellular processes, which could complicate experimental results.
Orientations Futures
There are a variety of future directions for research on 2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-nitrobenzamide. One potential direction is to explore its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Additionally, further research could be done to explore the effects of this compound on other cellular processes and enzymes, which could provide insights into its potential applications in a variety of research fields. Finally, there is potential for the development of new compounds based on the structure of 2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-nitrobenzamide, which could have even more potent effects on cellular processes.
Applications De Recherche Scientifique
2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-nitrobenzamide has been shown to have a variety of potential applications in scientific research. This compound has been studied for its potential as an inhibitor of protein kinase C (PKC), which is an important enzyme involved in a variety of cellular processes. Additionally, this compound has been shown to have potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O6S/c1-4-21(5-2)29(26,27)13-7-9-17(28-3)16(11-13)20-18(23)14-10-12(22(24)25)6-8-15(14)19/h6-11H,4-5H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUASUIIGFJBXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3975922.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3975933.png)




![2-(4-bromophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3975961.png)


![4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3975993.png)
![N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3975995.png)

